

# The Discovery and Enduring Significance of L-Ornithine in Biochemistry: A Technical Guide

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## Compound of Interest

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## Abstract

L-ornithine, a non-proteinogenic amino acid, holds a pivotal position in the landscape of biochemistry. Initially identified in the late 19th century, its profound importance was not fully realized until its role as a key intermediate in the urea cycle was elucidated. This discovery, a landmark in metabolic research, fundamentally advanced our understanding of nitrogen metabolism and detoxification. This technical guide provides an in-depth exploration of the discovery of L-ornithine, its historical significance, and the key experimental methodologies that cemented its place in biochemical canon. Furthermore, it delves into its broader metabolic roles, including polyamine biosynthesis, offering a comprehensive resource for researchers and professionals in the life sciences.

## The Discovery of L-Ornithine: An Early Glimpse into Amino Acid Metabolism

In 1877, the German chemist Max Jaffé reported the isolation of a novel substance from the urine of chickens that had been fed benzoic acid. He named this compound "ornithine," derived from the Greek word "ornis," meaning bird. This discovery marked one of the early instances of isolating a specific amino acid and laid the groundwork for future investigations into nitrogen metabolism.

## Reconstructed Experimental Protocol for the Isolation of L-Ornithine (Jaffé, 1877)

While the full, detailed protocol from Jaffé's original 1877 publication in *Berichte der deutschen chemischen Gesellschaft* is not readily available, a reconstruction based on the chemical practices of the era can be proposed. This protocol would have relied on classical methods of organic chemistry for isolation and purification.

**Objective:** To isolate the compound resulting from the administration of benzoic acid to birds.

**Materials:**

- Urine collected from chickens fed a diet supplemented with benzoic acid.
- Hydrochloric acid (HCl)
- Lead acetate solution
- Hydrogen sulfide (H<sub>2</sub>S) gas
- Ethanol
- Diethyl ether
- Apparatus for filtration, evaporation, and crystallization.

**Methodology:**

- **Precipitation of Uric Acid:** The collected avian urine was likely first treated with hydrochloric acid to precipitate the uric acid, a major component of bird excreta. The precipitate would then be removed by filtration.
- **Removal of Impurities:** The filtrate would then be treated with a solution of lead acetate to precipitate other impurities. After another filtration, the excess lead in the filtrate would be removed by bubbling hydrogen sulfide gas through the solution, which precipitates lead as lead sulfide.

- **Concentration and Crystallization:** The resulting solution, now cleared of major impurities, would be concentrated by evaporation.
- **Purification:** The concentrated solution containing ornithuric acid (the dibenzoyl derivative of ornithine) would then be subjected to hydrolysis with a strong acid (e.g., boiling with hydrochloric acid) to cleave the benzoyl groups from the ornithine molecule.
- **Isolation of L-Ornithine:** Following hydrolysis, the solution would be further purified, likely through a series of crystallization steps using solvents like ethanol and ether, to yield the isolated L-ornithine.

This pioneering work by Jaffé provided the first identification of this unique amino acid, though its central metabolic role would remain unknown for over half a century.

## The Pivotal Role of L-Ornithine in the Urea Cycle

The true significance of L-ornithine in biochemistry was unveiled in 1932 by Hans Krebs and his student Kurt Henseleit.<sup>[1]</sup> Their groundbreaking work on urea synthesis in the mammalian liver led to the discovery of the first metabolic cycle, now known as the urea cycle or the Krebs-Henseleit cycle.<sup>[2][3]</sup> This discovery was a monumental step forward in understanding how organisms detoxify ammonia, a toxic byproduct of amino acid metabolism.

## The Krebs-Henseleit Experiment: Unraveling the Urea Cycle

Krebs and Henseleit utilized the innovative tissue slice technique developed by Otto Warburg, which allowed them to study metabolic processes in vitro while maintaining a degree of physiological relevance.<sup>[1]</sup>

**Objective:** To investigate the mechanism of urea synthesis from ammonia in the liver.

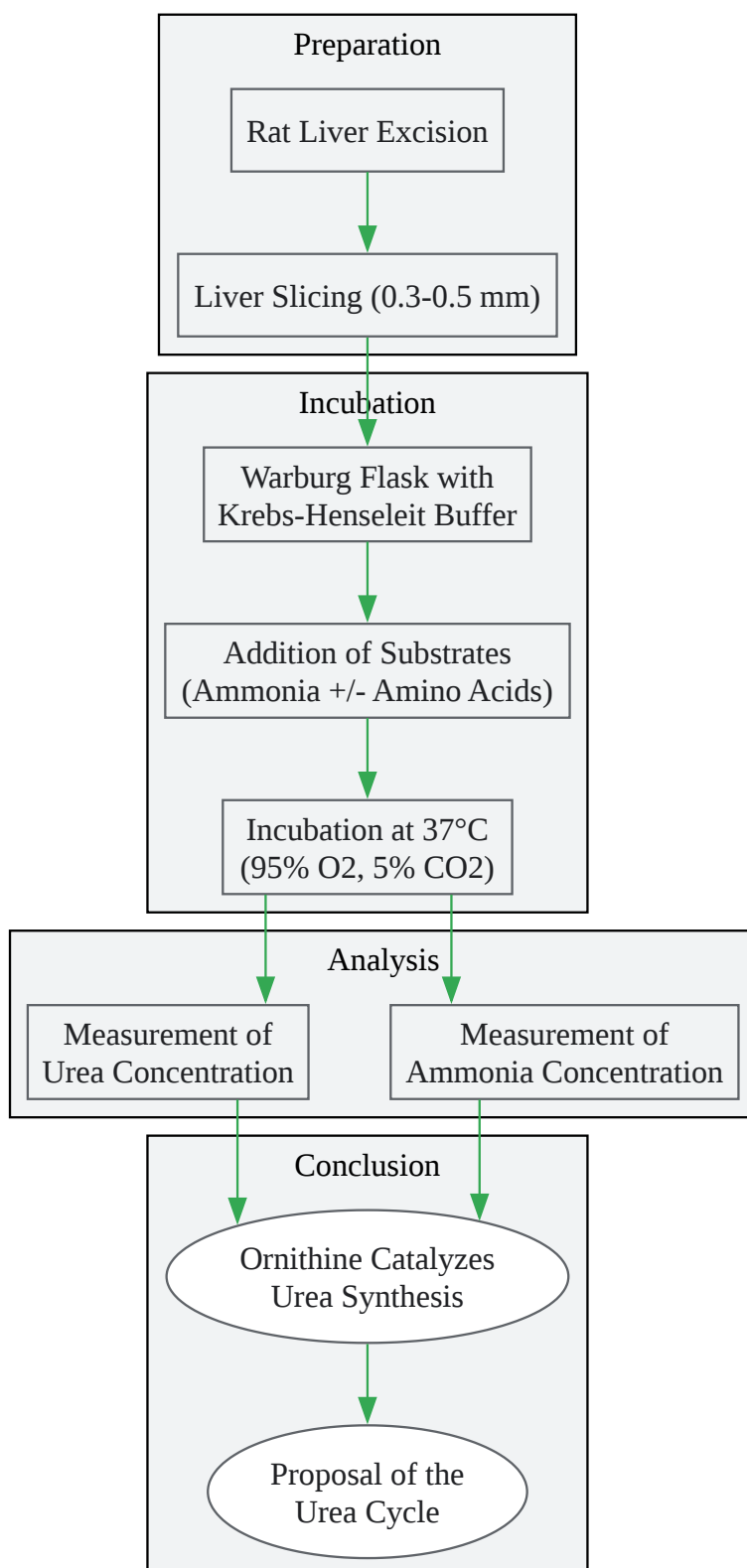
**Experimental System:**

- Thin slices of rat liver.
- Warburg manometer apparatus to measure oxygen consumption.

- Krebs-Henseleit bicarbonate buffer solution, a physiological saline solution that mimics the ionic composition of blood plasma.

#### Methodology:

- **Preparation of Liver Slices:** Rats were sacrificed, and their livers were rapidly excised and placed in chilled saline. Thin slices of the liver (approximately 0.3-0.5 mm thick) were prepared using a microtome.
- **Incubation:** The liver slices were placed in Warburg flasks containing the Krebs-Henseleit buffer. The buffer was gassed with a mixture of 95% O<sub>2</sub> and 5% CO<sub>2</sub> to maintain physiological pH and oxygenation.
- **Experimental Conditions:** Different substances were added to the incubation medium to observe their effect on urea synthesis. The key experiments involved the addition of ammonia (as ammonium chloride) with and without various amino acids, including L-ornithine, L-citrulline, and L-arginine.
- **Measurement of Urea and Ammonia:** After a period of incubation at 37°C, the reaction was stopped, and the concentrations of urea and ammonia in the medium were determined using colorimetric methods available at the time.
- **Catalytic Effect of Ornithine:** A crucial observation was that the addition of small, catalytic amounts of L-ornithine to the liver slices in the presence of ammonia led to a significant and sustained increase in urea synthesis. This effect was far greater than what could be accounted for by the stoichiometric conversion of ornithine to urea.
- **Identification of Intermediates:** Further experiments demonstrated that L-citrulline and L-arginine also stimulated urea synthesis. Based on these findings, Krebs and Henseleit ingeniously proposed a cyclic pathway in which ornithine acts as a carrier, accepting ammonia and carbon dioxide to form citrulline and then arginine, which is subsequently cleaved to release urea and regenerate ornithine for the next round of the cycle.



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Caption: Experimental workflow for the discovery of the urea cycle.

## Quantitative Data and Physicochemical Properties

The meticulous work of Krebs and Henseleit provided quantitative evidence for the role of L-ornithine in the urea cycle. While the original raw data is embedded in their 1932 publication, the key finding was the dramatic increase in urea synthesis in the presence of ornithine.

### Key Quantitative Findings of the Krebs-Henseleit Experiment (Reconstructed)

Experimental Condition	Urea Synthesized ( $\mu\text{mol/g liver/h}$ )
Liver Slices (Control)	Baseline Level
Liver Slices + Ammonia	Moderate Increase
Liver Slices + Ammonia + L-Ornithine	Significant Increase
Liver Slices + Ammonia + L-Citrulline	Significant Increase
Liver Slices + Ammonia + L-Arginine	Significant Increase

Note: This table represents a qualitative summary of the quantitative findings, as the exact numerical values from the original publication are not readily accessible.

### Physicochemical Properties of L-Ornithine

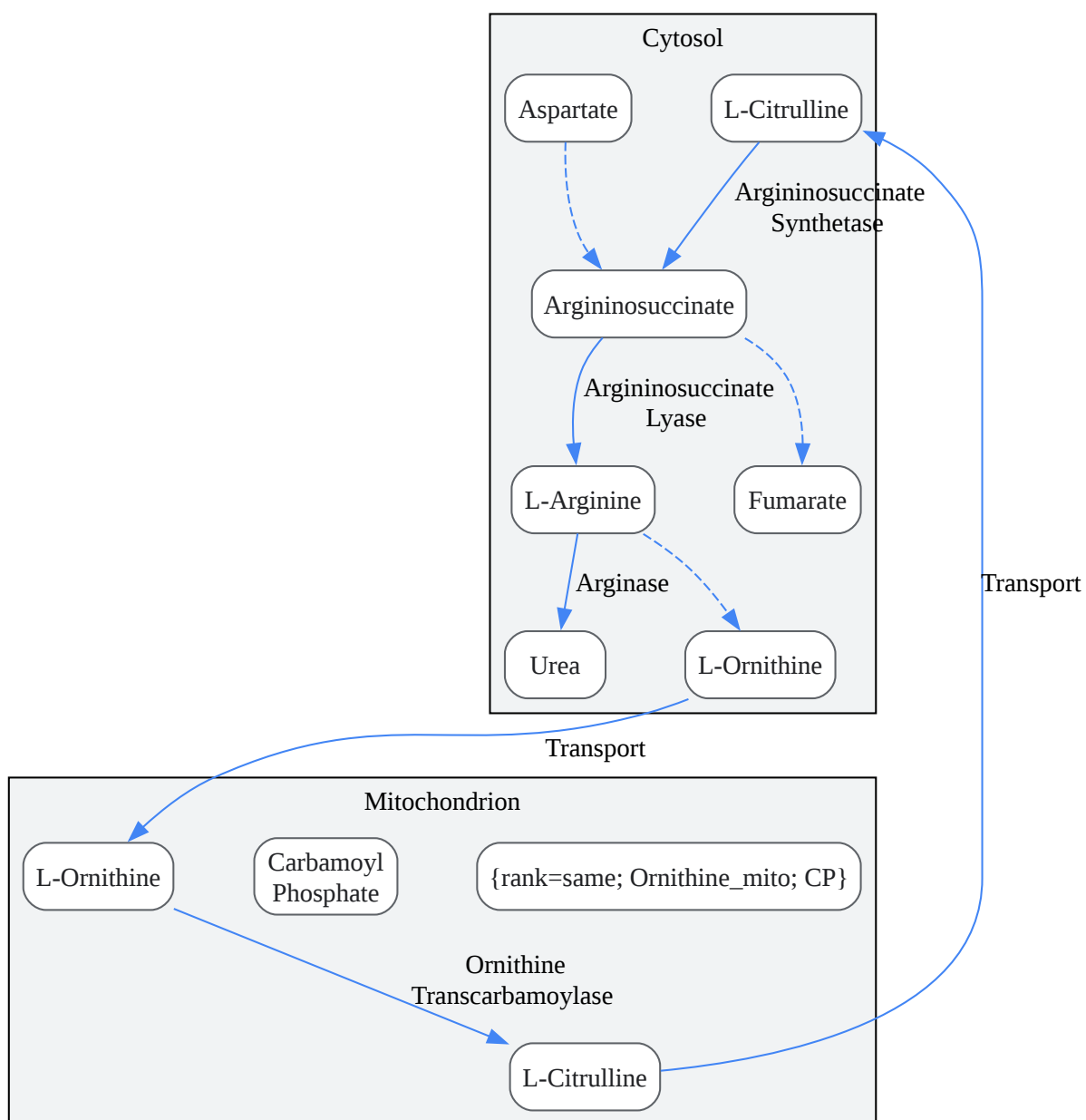
Property	Value
Chemical Formula	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>
Molar Mass	132.16 g/mol [4]
Appearance	Colorless crystals[5]
Melting Point	140 °C[4]
Solubility in Water	620 mg/mL[4]
pKa <sub>1</sub> (α-carboxyl)	1.94
pKa <sub>2</sub> (α-amino)	8.65
pKa <sub>3</sub> (δ-amino)	10.76
Optical Rotation ([α] <sub>D</sub> )	+11.5° (c = 6.5 in H <sub>2</sub> O)

## Signaling Pathways and Metabolic Significance

The discovery of the urea cycle established L-ornithine as a central molecule in nitrogen metabolism. Its significance, however, extends beyond this single pathway.

### The Urea Cycle

The urea cycle is a five-step metabolic pathway that takes place primarily in the liver. Two of these steps occur in the mitochondria, and the remaining three in the cytoplasm.[6][7] L-ornithine plays a crucial role as an intermediate in this cycle.

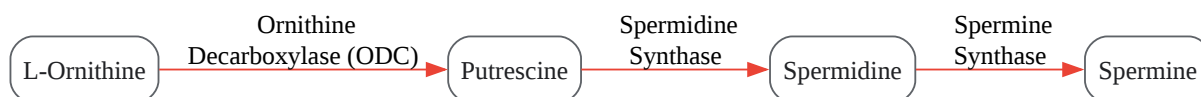


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Caption: The Urea Cycle pathway.

## L-Ornithine as a Precursor for Polyamine Biosynthesis

L-ornithine is a critical precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine. These molecules are essential for cell growth, proliferation, and differentiation. The first and rate-limiting step in this pathway is the decarboxylation of L-ornithine by the enzyme ornithine decarboxylase (ODC).



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Caption: L-Ornithine in polyamine biosynthesis.

## Conclusion

The journey of L-ornithine from its initial isolation from avian urine to its central role in the urea cycle is a testament to the progressive nature of biochemical research. The pioneering work of Jaffé and the brilliant insights of Krebs and Henseleit not only illuminated the pathway for ammonia detoxification but also introduced the revolutionary concept of metabolic cycles. Today, our understanding of L-ornithine's importance continues to expand, with its role in polyamine synthesis and other metabolic pathways being actively investigated. For researchers and professionals in drug development, a thorough understanding of the discovery and multifaceted roles of L-ornithine provides a crucial foundation for exploring new therapeutic strategies targeting metabolic disorders and cellular growth processes.

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